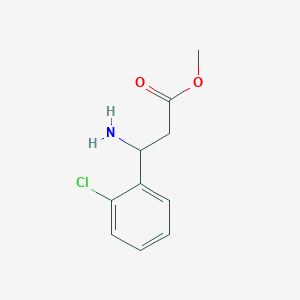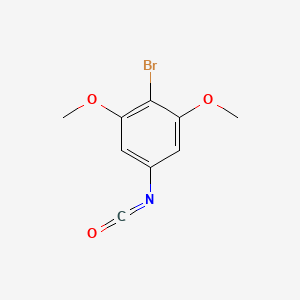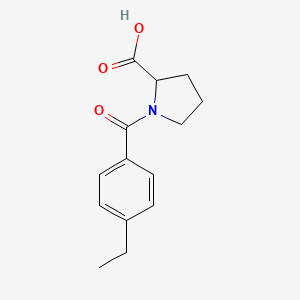
tert-butyl 3-(hydroxyimino)-4-phenylpiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-(hydroxyimino)-4-phenylpiperidine-1-carboxylate (TBHP) is a heterocyclic compound with an interesting range of properties and applications. It is a type of amine compound that can be used for a variety of purposes, such as in the synthesis of drugs and as a reagent in organic chemistry. It is also used in the production of dyes and other industrial products. TBHP has been studied extensively and its structure and properties have been thoroughly characterized.
科学的研究の応用
Tert-butyl 3-(hydroxyimino)-4-phenylpiperidine-1-carboxylate has a wide range of scientific research applications. It has been used in the synthesis of various drugs, such as anti-diabetic agents, and it has been studied as a potential anti-cancer agent. It has also been used in the synthesis of dyes, catalysts, and other industrial products. In addition, this compound has been studied for its potential use in materials science and as a fuel additive.
作用機序
Tert-butyl 3-(hydroxyimino)-4-phenylpiperidine-1-carboxylate has an interesting mechanism of action. It has been shown to interact with a variety of enzymes, including cytochrome P450 enzymes, and it has been shown to inhibit the activity of some enzymes, such as cyclooxygenase-2. It has also been shown to inhibit the activity of the enzyme acetylcholinesterase. In addition, this compound has been shown to interact with a variety of other proteins, including tubulin and histone deacetylase.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and it has also been shown to increase the activity of certain enzymes, such as cytochrome P450 enzymes. In addition, this compound has been shown to have anti-inflammatory and anti-oxidant effects. It has also been shown to have an effect on the central nervous system, as it has been shown to increase the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine.
実験室実験の利点と制限
Tert-butyl 3-(hydroxyimino)-4-phenylpiperidine-1-carboxylate has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize. In addition, this compound is relatively stable and has a long shelf life, which makes it ideal for use in long-term experiments. On the other hand, this compound is relatively toxic and should be handled with care. In addition, it can be difficult to obtain in large quantities and it can be expensive.
将来の方向性
There are a number of potential future directions for research on tert-butyl 3-(hydroxyimino)-4-phenylpiperidine-1-carboxylate. One potential direction is to further investigate its potential use as an anti-cancer agent. Another potential direction is to investigate its potential use as a fuel additive. In addition, further research could be done on its potential use in materials science and its potential effects on the central nervous system. Finally, further research could be done on its potential interactions with other proteins and enzymes.
合成法
Tert-butyl 3-(hydroxyimino)-4-phenylpiperidine-1-carboxylate can be synthesized in a variety of ways. The most common method is the Williamson ether synthesis, which involves the reaction of a tert-butyl alcohol with a substituted phenylpiperidine-1-carboxylate. This reaction can be catalyzed by a variety of acids, such as sulfuric acid, hydrochloric acid, or acetic acid. Other methods of synthesis include the Biginelli reaction and the Knoevenagel reaction.
特性
IUPAC Name |
tert-butyl (3Z)-3-hydroxyimino-4-phenylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)21-15(19)18-10-9-13(14(11-18)17-20)12-7-5-4-6-8-12/h4-8,13,20H,9-11H2,1-3H3/b17-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEGGOOMTKYYTR-SAPNQHFASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(=NO)C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(/C(=N/O)/C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2,2-trifluoroethyl N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate](/img/structure/B6142386.png)

![{1-[4-(difluoromethoxy)-3-methoxyphenyl]cyclopentyl}methanamine](/img/structure/B6142399.png)
![2-[4-(2,5-dimethylthiophen-3-yl)-2-methyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B6142415.png)
![2-[(pyrrolidin-1-yl)methyl]imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B6142421.png)
![ethyl 5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate](/img/structure/B6142425.png)




![2-[2-(4-methylphenyl)acetamido]propanoic acid](/img/structure/B6142459.png)

![3-[(2-chlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride](/img/structure/B6142484.png)
